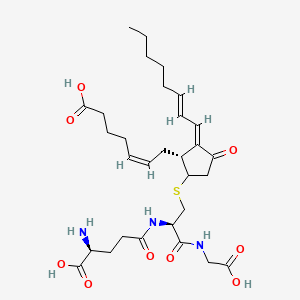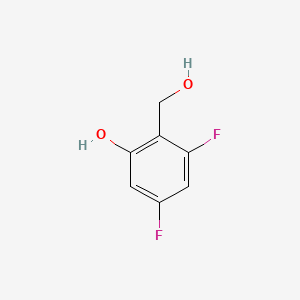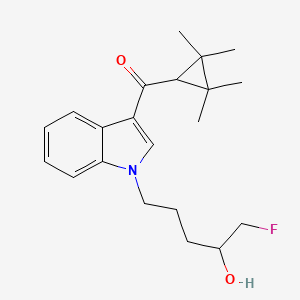
15-Deoxy-Δ12,14-Prostaglandin J2-Glutathion
Übersicht
Beschreibung
15-deoxy-Delta12,14-Prostaglandin J2 glutathione (15-deoxy-Delta12,14-PGJ2 glutathione) is a non-enzymatic adduct formed from 15-deoxy-Delta12,14-PGJ2 and glutathione . It is an endogenous arachidonic acid derivative capable of suppressing interleukin (IL)-2 production by activated T cells . It also regulates inflammatory response in vivo .
Synthesis Analysis
15d-PGJ2 is an endogenous metabolite of PGD2, exhibiting a novel regulation of the proliferation of NPCs derived from mouse hippocampus . It is converted to 15d-PGJ2 via an albumin-independent mechanism .Molecular Structure Analysis
15d-PGJ2 has highly active alpha- and beta-unsaturated carbonyl groups that can covalently bind to mercaptan groups of various proteins, thereby altering their functions .Chemical Reactions Analysis
15d-PGJ2 can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins that play a key role in the regulation of the intracellular signaling pathways .Physical and Chemical Properties Analysis
The intracellular redox status appears to represent a crucial factor for the 15d-PGJ2-induced ROS production and cytotoxic effects . The anti-inflammatory activity of 15d-PGJ2 has been proven in many studies, but some studies have also found it to have pro-inflammatory properties .Wissenschaftliche Forschungsanwendungen
Krebsforschung
15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) wurde als potenter Antikrebswirkstoff identifiziert. Es induziert Apoptose in verschiedenen Zelltypen, einschließlich menschlicher Lungenkrebszellen . Seine Rolle als PPARγ-Ligand legt nahe, dass es Gene reguliert, die an der DNA-Schadensantwort beteiligt sind, was möglicherweise eine therapeutische Strategie für die Krebsbehandlung bietet .
Entzündung
Die Verbindung zeigt eine signifikante entzündungshemmende Aktivität. Es moduliert proinflammatorische Reaktionen und es wurde gezeigt, dass es die Aktivierung von Transkriptionsfaktoren wie NF-κB und AP-1 hemmt, die im Entzündungsprozess entscheidend sind . Diese Modulation kann therapeutische Auswirkungen auf Krankheiten haben, die durch chronische Entzündungen gekennzeichnet sind.
Adipozytendifferenzierung
15d-PGJ2 fördert die Differenzierung von Fibroblasten zu Adipozyten, ein kritischer Prozess in der Erforschung von Stoffwechselerkrankungen und Fettleibigkeit . Das Verständnis dieses Differenzierungspfades kann bei der Entwicklung von Behandlungen für metabolische Syndrome helfen.
Angiogenese
Die Forschung zeigt, dass 15d-PGJ2 die Angiogenese hemmt, den Prozess der Neubildung von Blutgefäßen, der ein Schlüsselfaktor für das Fortschreiten von Krankheiten wie Krebs und Makuladegeneration ist . Durch die Kontrolle der Angiogenese könnte 15d-PGJ2 als Therapeutikum bei diesen Erkrankungen dienen.
Stoffwechselerkrankungen
Die Rolle der Verbindung als PPARγ-Agonist legt nahe, dass sie an der Regulation des Lipid- und Glukosestoffwechsels beteiligt sein könnte, was im Zusammenhang mit Krankheiten wie Diabetes und Atherosklerose von Bedeutung ist . Seine Auswirkungen auf die Lipidakkumulation und die Stoffwechselaktivität sind Gegenstand aktueller Forschung.
Immunologie
15d-PGJ2 wurde auf seine immunmodulatorischen Wirkungen untersucht. Es kann das Verhalten von Makrophagen und anderen Immunzellen beeinflussen und möglicherweise zur Auflösung von Entzündungsreaktionen und Autoimmunerkrankungen beitragen .
Neurologie
Obwohl es nicht direkt mit der Neurologie zusammenhängt, könnten die entzündungshemmenden Eigenschaften von 15d-PGJ2 Auswirkungen auf neuroinflammatorische Erkrankungen haben. Durch die Modulation der Entzündungsreaktion könnte es bei der Behandlung von Erkrankungen wie Multiple Sklerose und Alzheimer-Krankheit helfen .
Dermatologie
In der Dermatologie könnten die entzündungshemmenden und antiangiogenetischen Eigenschaften von 15d-PGJ2 bei der Behandlung von Hauterkrankungen von Vorteil sein, die durch Entzündungen und abnormales Gewebswachstum gekennzeichnet sind, wie z. B. Psoriasis und bestimmte Arten von Dermatitis .
Wirkmechanismus
Target of Action
The primary target of 15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays an important role in lipid metabolism and bone metabolism .
Mode of Action
15d-PGJ2 is a well-recognized natural ligand of PPARγ and possesses anti-inflammatory properties . It interacts with PPARγ, leading to the differentiation of fibroblasts into adipocytes . It also inhibits the proliferation of cancer cell lines . Moreover, 15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 .
Biochemical Pathways
15d-PGJ2 modulates the adhesion process by inhibiting the TNFα induced IKK-NF-κB pathway . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Furthermore, 15d-PGJ2 promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .
Pharmacokinetics
It’s known that 15d-pgj2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to h2o2 , suggesting it may have good bioavailability.
Result of Action
15d-PGJ2 induces apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Moreover, it can inhibit inflammation at multiple steps .
Action Environment
The action of 15d-PGJ2 can be influenced by environmental factors such as oxidative stress . For example, under inflammatory conditions, 15d-PGJ2 can inhibit the TNFα induced IKK-NF-κB pathway . It’s also worth noting that the effects of 15d-PGJ2 can vary depending on cell type .
Zukünftige Richtungen
Understanding the structure, synthesis, and functional mechanisms of 15d-PGJ2 is important to develop preventive agents and limit the progression of associated diseases . Further studies are needed to explore the health benefits of 15d-PGJ2 related to various diseases and the PPAR-γ signalling pathway .
Biochemische Analyse
Biochemical Properties
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione interacts with various enzymes, proteins, and other biomolecules. It is a selective PPARγ and a covalent PPARδ agonist . It plays a crucial role in the regulation of intracellular signaling pathways through the covalent modification of cellular proteins .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It has been reported to prevent H2O2-induced cytotoxicity in primary human retinal pigment epithelial cultures and in ARPE-19 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione exerts its effects at the molecular level through various mechanisms. It can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins . This covalent modification of cellular proteins may be one of the most important mechanisms by which 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione induces many biological responses involved in the pathophysiological effects associated with inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione change over time. It has been observed that pretreatment of cells with 1 μM 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione led to a modest decrease in reactive oxygen species generation, and a significant restoration of mitochondrial membrane potential .
Metabolic Pathways
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is involved in various metabolic pathways. It is a metabolite of PGD2
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2E)-5-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSKAKTGJJITI-YPYHUWNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C(CC1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]- (9CI)](/img/no-structure.png)


![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)
![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

